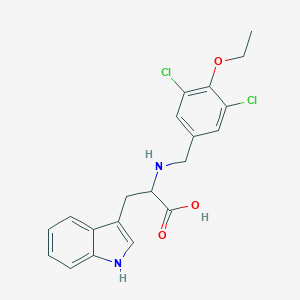
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
作用机制
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan acts as a selective antagonist of the NR2B subtype of the NMDA receptor. This receptor subtype is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders. By blocking the activity of this receptor subtype, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan can modulate the activity of neural circuits and potentially alleviate the symptoms of these disorders.
Biochemical and physiological effects:
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have a number of biochemical and physiological effects. It can modulate the activity of neural circuits by blocking the NR2B subtype of the NMDA receptor, which is involved in the regulation of synaptic plasticity. This can potentially alleviate the symptoms of various neurological disorders. Additionally, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the major advantages of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in lab experiments is its selectivity for the NR2B subtype of the NMDA receptor. This allows researchers to specifically target this receptor subtype and study its role in various neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are a number of future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)tryptophan. One potential area of research is the development of more potent and selective NR2B antagonists that can be used in the treatment of neurological disorders. Additionally, researchers may explore the use of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan is a selective antagonist of the NR2B subtype of the NMDA receptor that has potential therapeutic applications in various neurological disorders. Its selectivity and specificity make it a valuable tool for studying the role of this receptor subtype in the regulation of synaptic plasticity. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan involves the reaction of 3,5-dichloro-4-ethoxybenzyl bromide with tryptophan in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps involving purification and crystallization.
科学研究应用
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been used extensively in scientific research to study the role of the NR2B subtype of the NMDA receptor in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan |
|---|---|
分子式 |
C20H20Cl2N2O3 |
分子量 |
407.3 g/mol |
IUPAC 名称 |
2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
InChI 键 |
KLKPJMSGAWODEM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)


![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)


![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)